1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and piperidine rings, followed by the introduction of the pyrazine ring. The final step involves the acetylation of the compound to form the desired product. Common reagents used in these reactions include various acids, bases, and solvents such as methanol and tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .
Scientific Research Applications
1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are also structurally similar and have comparable uses in medicinal chemistry.
Pyrazine derivatives: These compounds contain the pyrazine ring and are studied for their potential therapeutic applications.
Uniqueness
What sets 1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide apart is its unique combination of these three rings, which allows for a broader range of chemical interactions and potential biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-acetyl-N-[(3R,4S)-4-propan-2-yl-1-pyrazin-2-ylpyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13(2)16-11-24(18-10-20-6-7-21-18)12-17(16)22-19(26)15-4-8-23(9-5-15)14(3)25/h6-7,10,13,15-17H,4-5,8-9,11-12H2,1-3H3,(H,22,26)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGGJWXNRNHSN-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2CCN(CC2)C(=O)C)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2CCN(CC2)C(=O)C)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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